2,3-Dichlorophenyl isothiocyanate 2,3-Dichlorophenyl isothiocyanate
Brand Name: Vulcanchem
CAS No.: 6590-97-2
VCID: VC3722882
InChI: InChI=1S/C7H3Cl2NS/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H
SMILES: C1=CC(=C(C(=C1)Cl)Cl)N=C=S
Molecular Formula: C7H3Cl2NS
Molecular Weight: 204.08 g/mol

2,3-Dichlorophenyl isothiocyanate

CAS No.: 6590-97-2

Cat. No.: VC3722882

Molecular Formula: C7H3Cl2NS

Molecular Weight: 204.08 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dichlorophenyl isothiocyanate - 6590-97-2

Specification

CAS No. 6590-97-2
Molecular Formula C7H3Cl2NS
Molecular Weight 204.08 g/mol
IUPAC Name 1,2-dichloro-3-isothiocyanatobenzene
Standard InChI InChI=1S/C7H3Cl2NS/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H
Standard InChI Key RQZIODPVCCTBAQ-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)Cl)N=C=S
Canonical SMILES C1=CC(=C(C(=C1)Cl)Cl)N=C=S

Introduction

Chemical Identity and Structure

2,3-Dichlorophenyl isothiocyanate is an aromatic compound characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 3, and an isothiocyanate functional group (-N=C=S). This arrangement creates a reactive molecule with distinct chemical properties.

Basic Identification

The compound is identified by several key parameters that provide its unique chemical identity:

ParameterValue
CAS Number6590-97-2
Molecular FormulaC₇H₃Cl₂NS
Molecular Weight204.08 g/mol
MDL NumberMFCD00041048
BRN2091585

This aromatic isothiocyanate is known by multiple synonyms in chemical literature and commercial catalogs, including 2,3-dichlorobenzyl isothiocyanate, 1,2-dichloro-3-isothiocyanatobenzene, and Isothiocyanic Acid 2,3-Dichlorophenyl Ester. The compound's systematic naming reflects its structural arrangement with the isothiocyanate group positioned meta to the dichloro substitution on the benzene ring .

Structural Features

The molecule contains several structural features that define its chemical behavior:

The isothiocyanate group is highly reactive, containing a carbon atom with both a double bond to sulfur and a double bond to nitrogen, making it electrophilic and susceptible to nucleophilic attack. This reactivity forms the basis for many of the compound's applications in organic synthesis .

Physical and Chemical Properties

2,3-Dichlorophenyl isothiocyanate exhibits distinctive physical and chemical properties that influence its handling, storage, and applications in various contexts.

Physical Properties

The compound exists as a clear liquid at room temperature with color ranging from colorless to light orange or yellow. Its physical characteristics make it suitable for various laboratory applications but require specific handling precautions.

PropertyValue
Physical StateClear liquid
ColorColorless to light orange/yellow
Melting Point257°C
Boiling Point256-258°C
Density1.434 g/mL at 25°C
Refractive IndexNot specified
Flash Point>110°C (>230°F)
Specific Gravity1.434

The relatively high boiling and melting points are characteristic of aromatic compounds with polar substituents, reflecting the influence of the chlorine atoms and isothiocyanate group on intermolecular forces .

Chemical Reactivity

The isothiocyanate functional group (-N=C=S) is the primary center of reactivity in this molecule. It readily undergoes addition reactions with nucleophiles such as amines, alcohols, and thiols. Key reactivity patterns include:

  • Reaction with primary amines to form thiourea derivatives

  • Susceptibility to hydrolysis under basic conditions

  • Potential to act as an electrophile in various organic transformations

  • Sensitivity to moisture, requiring appropriate storage conditions

The compound is classified as moisture-sensitive, which influences its storage requirements and handling protocols in laboratory settings .

Synthesis Methods

Understanding the synthetic routes to 2,3-dichlorophenyl isothiocyanate provides insight into its industrial production and laboratory preparation.

Common Synthetic Pathways

While the search results don't provide specific synthesis methods for 2,3-dichlorophenyl isothiocyanate, we can infer likely synthetic routes based on information about the similar compound 2,6-dichlorophenyl isothiocyanate.

A common synthetic approach involves the reaction of the corresponding aniline derivative with thiophosgene:

  • Starting with 2,3-dichloroaniline

  • Reaction with thiophosgene (CSCl₂) in the presence of a base

  • Typical bases include N,N-diisopropylethylamine

  • The reaction typically proceeds at controlled temperatures (0-20°C)

  • Dichloromethane (DCM) is often used as the solvent

This method typically yields the desired isothiocyanate in moderate to good yields (around a 70% yield is reported for the 2,6-isomer) .

Alternative Synthesis Routes

Alternative methods that might be applicable include:

  • Reaction of 2,3-dichloroaniline with carbon disulfide followed by treatment with a dehydrating agent

  • Use of thiocarbonyldiimidazole instead of thiophosgene for a safer synthetic route

  • Desulfurization of corresponding thiocarbamates

The selection of synthesis method would depend on scale requirements, available reagents, and safety considerations, particularly given the toxicity concerns associated with thiophosgene .

ParameterSpecification
Purity≥97%
FormClear liquid
Storage ConditionsAmbient temperature
Special HandlingMoisture-sensitive

Commercial suppliers include Thermo Scientific (previously part of Alfa Aesar product portfolio), with various packaging sizes available to meet research and industrial needs .

Related Research Findings

While the search results don't provide specific research on 2,3-dichlorophenyl isothiocyanate itself, they do contain relevant information about related isothiocyanate derivatives and their biological activities.

Anti-inflammatory and Urease Inhibition Activities

Research on thiosemicarbazide derivatives of isoniazid (compounds 3-27) synthesized through reaction with various isothiocyanates has shown promising dual inhibitory effects:

  • Several compounds demonstrated significant anti-inflammatory activity

  • Many derivatives showed potent urease inhibition properties

  • Compound 23 was identified as the best dual inhibitor of inflammation (IC₅₀ = 12.3 μg/mL) and urease (IC₅₀ = 22.4 μM)

  • Compound 12 was the most potent urease inhibitor (IC₅₀ = 12.3 μM) while also showing good anti-inflammatory activity (IC₅₀ = 27.7 μg/mL)

These findings suggest potential therapeutic applications for compounds containing isothiocyanate-derived structures .

Structure-Activity Relationships

The research findings indicate that:

  • Thiosemicarbazide scaffolds derived from isothiocyanates show promise for developing dual-acting anti-inflammatory and anti-ulcer agents

  • Structural modifications at the terminal NH₂ group through reaction with different isothiocyanates produce compounds with varying biological activities

  • Most synthesized compounds showed low cytotoxicity, suggesting a favorable safety profile

These structure-activity relationships could potentially be extended to derivatives incorporating 2,3-dichlorophenyl isothiocyanate, though specific studies would be needed to confirm this hypothesis .

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